![molecular formula C21H22N4O6S B15196477 2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raltitrexed is a chemotherapy drug used primarily in the treatment of advanced colorectal cancer. It is a folate analog and functions as a thymidylate synthase inhibitor. By inhibiting this enzyme, Raltitrexed disrupts DNA synthesis, leading to cell death. It is marketed under the brand name Tomudex and was developed by AstraZeneca .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Raltitrexed involves several steps. One common method includes the alkaline hydrolysis of N-[(5-[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]formyl]-2-thienyl)formyl]-L-glutamic acid diethyl ester in the presence of an alcoholic solvent. The reaction mixture is then filtered to remove insoluble substances, followed by extraction with an organic solvent. The pH of the aqueous layer is adjusted to 6-7 to precipitate a small amount of viscous solid, which is stirred for 1-3 hours. After complete solidification, the pH is adjusted to 2-3 to precipitate the product. The crude product is dissolved in an organic solvent, filtered to remove insoluble substances, and crystallized to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The method described above is suitable for industrial-scale production due to its simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Raltitrexed undergoes various chemical reactions, including:
Oxidation: Raltitrexed can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for Raltitrexed.
Substitution: Raltitrexed can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted Raltitrexed analogs .
Aplicaciones Científicas De Investigación
Raltitrexed has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying folate analogs and their interactions with enzymes.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Mecanismo De Acción
Raltitrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. It is transported into cells via a reduced folate carrier and undergoes extensive polyglutamation, which enhances its inhibitory power and duration. By inhibiting thymidylate synthase, Raltitrexed prevents the formation of thymidine triphosphate, a nucleotide required for DNA synthesis. This leads to DNA fragmentation and cell death .
Comparación Con Compuestos Similares
Raltitrexed is often compared with other folate analogs and thymidylate synthase inhibitors, such as:
Methotrexate: Another folate analog used in chemotherapy, but with a broader range of applications including rheumatoid arthritis.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Pralatrexate: Primarily used for the treatment of peripheral T-cell lymphoma.
Raltitrexed is unique in its specific inhibition of thymidylate synthase and its extensive polyglutamation, which enhances its potency and duration of action .
Propiedades
Fórmula molecular |
C21H22N4O6S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(2R)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m1/s1 |
Clave InChI |
IVTVGDXNLFLDRM-OAHLLOKOSA-N |
SMILES isomérico |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)N1 |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


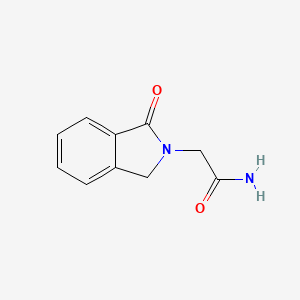


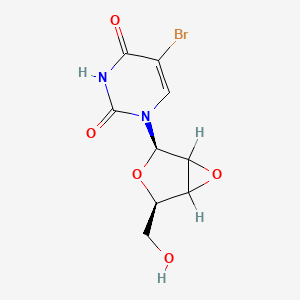

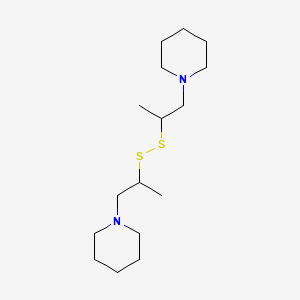
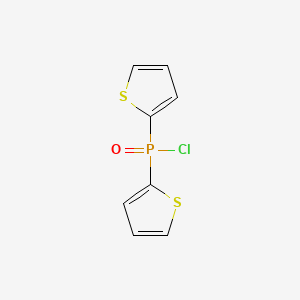
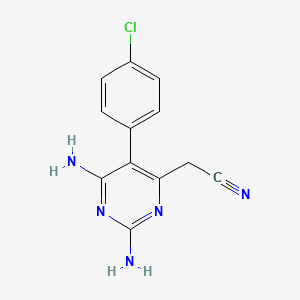

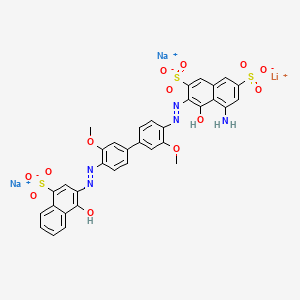
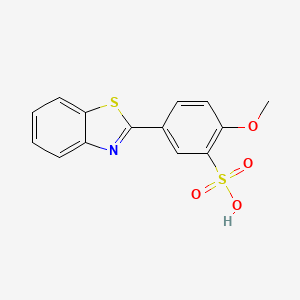

![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)

